Tulopafant
Overview
Description
Tulopafant, also known as RP 59227, is a platelet-activating factor (PAF) antagonist . It has been used in trials studying the treatment of Asthma . Preincubation of neutrophils with Tulopafant results in a concentration-dependent decrease in chemiluminescence produced by PAF primed cells .
Molecular Structure Analysis
The molecular weight of Tulopafant is 425.50 and its formula is C25H19N3O2S . The SMILES representation of its structure is O=C(C(C=C1)=C2N1C(C3=CC=CN=C3)SC2)NC4=CC=CC(C(C5=CC=CC=C5)=O)=C4 .Chemical Reactions Analysis
Tulopafant is a platelet-activating factor (PAF) antagonist . This means it binds to PAF receptors and inhibits their action, which can lead to a variety of biological effects. For example, it has been shown to reduce myocardial infarct size and the incidence of ischemia and reperfusion-induced arrhythmias in barbital-anesthetized dogs .Physical And Chemical Properties Analysis
Tulopafant has a molecular weight of 425.50 and its formula is C25H19N3O2S . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources.Scientific Research Applications
Myocardial Ischemia/Reperfusion Injury and Neutrophil Function
Tulopafant, also known as RP 59227, has been studied for its effects on myocardial ischemia/reperfusion injury in dogs. In a study by Auchampach et al. (1998), Tulopafant was found to reduce myocardial infarct size and lessen the incidence of ischemia and reperfusion-induced arrhythmias. This was attributed to its role as a platelet-activating factor antagonist. Additionally, Tulopafant led to a reduction in myeloperoxidase activity, indicating decreased neutrophil infiltration into ischemic-reperfused areas (Auchampach, Pieper, Cavero, & Gross, 1998).
properties
IUPAC Name |
N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFNXGONTVQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869601 | |
Record name | N-(3-Benzoylphenyl)-3-(pyridin-3-yl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tulopafant |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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